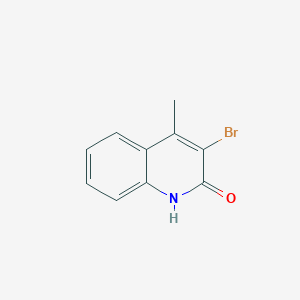

Carbostyril, 3-bromo-4-methyl-

Vue d'ensemble

Description

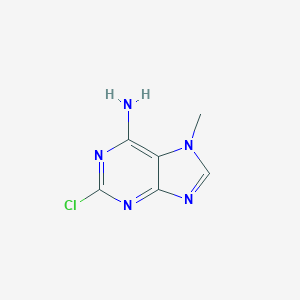

Carbostyril, 3-bromo-4-methyl-, also known as 3-Bromo-4-methyl-carbostyril, is a chemical compound with the molecular formula C10H8BrNO . It is a derivative of carbostyril, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methyl-carbostyril is characterized by the presence of a bromine atom, a methyl group, and a carbostyril core . The exact stereochemistry is represented by the SMILES stringCC1=C(Br)C(=O)NC2=CC=CC=C12 .

Applications De Recherche Scientifique

Carbostyril, 3-bromo-4-methyl- has been studied for its potential applications in scientific research. For example, the compound has been studied for its potential to act as a catalyst in the synthesis of various pharmaceuticals and other compounds. Additionally, the compound has been studied for its potential to act as an inhibitor of various enzymes and proteins, which could be useful for studying the mechanisms of various biological processes.

Mécanisme D'action

Mode of Action

It has been suggested that carbostyril compounds may have a mode of action similar to that of 2,4,6-trichlorophenoxyacetic acid, an antiauxin . This suggests that Carbostyril, 3-bromo-4-methyl- may interact with its targets to inhibit certain physiological processes, although the exact mechanisms remain to be elucidated .

Result of Action

Carbostyril compounds have been found to display a remarkable promoting effect on the root growth of young plants .

Avantages Et Limitations Des Expériences En Laboratoire

The use of Carbostyril, 3-bromo-4-methyl- in lab experiments has several advantages, including its ability to act as an inhibitor of various enzymes and proteins, and its potential to be used as an anti-inflammatory agent. However, the compound also has some limitations, such as its low solubility in water, which can make it difficult to use in experiments. Additionally, the compound is toxic in high concentrations, and should be handled with care.

Orientations Futures

The potential applications of Carbostyril, 3-bromo-4-methyl- are still being explored, and there are several potential future directions for research. For example, the compound could be studied for its potential to be used as a therapeutic agent for various diseases and conditions. Additionally, the compound could be studied for its potential to be used as an anti-cancer agent. Additionally, the compound could be studied for its potential to be used as a catalyst in the synthesis of various pharmaceuticals and other compounds. Finally, the compound could be studied for its potential to act as an inhibitor of various enzymes and proteins, which could be useful for studying the mechanisms of various biological processes.

Méthodes De Synthèse

Carbostyril, 3-bromo-4-methyl- is synthesized through a condensation reaction between 2-bromo-4-methyl-2-butanol and ethyl formate, using an acid catalyst such as hydrochloric acid. This reaction produces a mixture of the desired compound, as well as some by-products. The mixture is then purified through column chromatography to obtain the pure compound.

Safety and Hazards

According to the safety data sheet for a similar compound, 3-Bromo-4-methylpyridine, it is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Analyse Biochimique

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

3-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONPIUAJAKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191223 | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37778-22-6 | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR4WL7429E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)